molecular formula C19H21N5O2 B11183514 5-Acetyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4,6-dimethylpyrimidine

5-Acetyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4,6-dimethylpyrimidine

Cat. No.: B11183514
M. Wt: 351.4 g/mol
InChI Key: RXAOHPJJHFLORL-UHFFFAOYSA-N
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Description

5-Acetyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4,6-dimethylpyrimidine is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4,6-dimethylpyrimidine typically involves multiple steps, starting with the preparation of the quinazoline core. This can be achieved through the reaction of 6-ethoxy-4-methylquinazoline with appropriate reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with reduced functional groups .

Scientific Research Applications

5-Acetyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4,6-dimethylpyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-5-ethyl-6-methylpyrimidin-4(1H)-one
  • 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Uniqueness

5-Acetyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4,6-dimethylpyrimidine is unique due to its specific structural features, such as the presence of both quinazoline and pyrimidine moieties, which contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C19H21N5O2

Molecular Weight

351.4 g/mol

IUPAC Name

1-[2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4,6-dimethylpyrimidin-5-yl]ethanone

InChI

InChI=1S/C19H21N5O2/c1-6-26-14-7-8-16-15(9-14)10(2)20-19(23-16)24-18-21-11(3)17(13(5)25)12(4)22-18/h7-9H,6H2,1-5H3,(H,20,21,22,23,24)

InChI Key

RXAOHPJJHFLORL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=C(C(=N3)C)C(=O)C)C)C

Origin of Product

United States

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